molecular formula C14H16FN3O2 B12239369 N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B12239369
M. Wt: 277.29 g/mol
InChI Key: FPXPWRCXCDCHDD-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-fluoro-3-methoxyaniline with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxyphenylboronic acid
  • 3-fluoro-4-methoxyphenylboronic acid
  • 4-chloro-3-methoxyphenylboronic acid

Uniqueness

N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H16FN3O2/c1-8-13(9(2)18(3)17-8)14(19)16-10-5-6-11(15)12(7-10)20-4/h5-7H,1-4H3,(H,16,19)

InChI Key

FPXPWRCXCDCHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)F)OC

Origin of Product

United States

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